1-Benzyl-8-oxa-1-azaspiro[4.5]decan-3-amine
Description
1-Benzyl-8-oxa-1-azaspiro[4.5]decan-3-amine is a spirocyclic amine derivative notable for its pharmaceutical relevance as a chiral intermediate. Its synthesis employs advanced biocatalytic and flow chemistry techniques. Kohrt et al. (2021) developed a continuous three-step flow process combined with transaminase catalysis to produce the Boc-protected precursor in high yield and enantiomeric excess . However, scale-up challenges, such as ketone aggregation leading to inefficient mixing and reduced product formation, were observed in 20 L reactors . The compound’s spirocyclic core, featuring an oxygen atom (oxa) and a benzyl group, contributes to its structural uniqueness and functional versatility in drug discovery.
Properties
IUPAC Name |
1-benzyl-8-oxa-1-azaspiro[4.5]decan-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c16-14-10-15(6-8-18-9-7-15)17(12-14)11-13-4-2-1-3-5-13/h1-5,14H,6-12,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDHFNBVHKVWCQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC(CN2CC3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-8-oxa-1-azaspiro[4.5]decan-3-amine typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . This reaction is carried out under anhydrous conditions using a suitable solvent such as dichloromethane. The reaction mixture is then subjected to purification processes, including column chromatography, to isolate the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-8-oxa-1-azaspiro[4.5]decan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
1-Benzyl-8-oxa-1-azaspiro[4.5]decan-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 1-Benzyl-8-oxa-1-azaspiro[4.5]decan-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell signaling and metabolism .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-Methyl-8-oxa-1-azaspiro[4.5]decan-3-amine
- Structural Differences : Replaces the benzyl group with a methyl substituent (C9H18N2O vs. C15H20N2O for the benzyl analog) .
- Properties : Smaller molecular weight (170.3 g/mol) and reduced steric bulk compared to the benzyl derivative. Predicted collision cross-section (CCS) values for [M+H]+ adducts range from 139.0–149.2 Ų, indicating moderate polarity .
- Applications : Marketed as a versatile small-molecule scaffold (e.g., CymitQuimica catalog) but lacks reported pharmaceutical applications .
1-Benzyl-1-azaspiro[4.5]decan-3-amine
- Applications : Similar spirocyclic cores are used in natural product-inspired drug design, but pharmacological data are unavailable .
8-Oxa-1-azaspiro[4.5]decan-3-ol
- Structural Differences : Features a hydroxyl group instead of an amine at position 3 (C7H12O2) .
- Synthesis : Likely derived from ketone reduction or hydroxylation of a precursor amine.
- Applications : Serves as a building block for functionalized spirocycles but lacks direct medicinal chemistry reports .
N,N-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-amine
- Structural Differences : Incorporates dimethyl substituents on the amine (CAS 1422140-54-2) .
- Synthesis : May involve reductive amination with dimethylamine or alkylation of the primary amine.
- Applications: No specific data, but dimethylated amines are common in bioactive molecules for improved pharmacokinetics .
Benzyl (S)-3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
- Structural Differences : Includes a carboxylate ester at position 8 (C16H20N2O3) .
- Synthesis : Likely synthesized via carbamate protection of the secondary amine followed by enantioselective transaminase catalysis.
- Properties : The carboxylate group enhances water solubility, making it suitable for aqueous reaction conditions.
- Applications : Used as a protected intermediate in multistep syntheses, enabling selective functionalization .
Comparative Data Table
| Compound | Molecular Formula | Key Functional Groups | Molecular Weight (g/mol) | Synthesis Method | Key Applications |
|---|---|---|---|---|---|
| 1-Benzyl-8-oxa-1-azaspiro[4.5]decan-3-amine | C15H20N2O | Benzyl, oxa, amine | ~244.3 | Biocatalytic transaminase/flow | Pharmaceutical intermediate |
| 1-Methyl-8-oxa-1-azaspiro[4.5]decan-3-amine | C9H18N2O | Methyl, oxa, amine | 170.3 | Undisclosed | Small-molecule scaffold |
| 1-Benzyl-1-azaspiro[4.5]decan-3-amine | C14H20N2 | Benzyl, amine | ~216.3 | Traditional azide reduction | Drug discovery (theoretical) |
| 8-Oxa-1-azaspiro[4.5]decan-3-ol | C7H12O2 | Oxa, hydroxyl | 128.17 | Reduction/hydroxylation | Synthetic building block |
| N,N-Dimethyl derivative | C10H20N2O | Dimethylamine, oxa | ~184.3 | Reductive alkylation | Pharmacokinetic optimization |
| Benzyl carboxylate derivative | C16H20N2O3 | Benzyl, carboxylate, oxa | 290.36 | Carbamate protection | Protected intermediate |
Key Research Findings and Challenges
- Scale-Up Limitations : The benzyl-oxa-azaspiro compound faces aggregation issues during large-scale synthesis, necessitating optimized mixing or solvent systems .
- Biocatalytic Efficiency: Transaminase technology enables high enantiomeric excess (>99% ee) but requires precise substrate solubility management .
- Structural Adaptability: Minor modifications (e.g., methyl vs. benzyl) significantly alter physicochemical properties, enabling tailored applications in drug design .
Biological Activity
1-Benzyl-8-oxa-1-azaspiro[4.5]decan-3-amine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This spirocyclic compound is characterized by its unique structural features, which may contribute to its interaction with various biological targets.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 248.34 g/mol
The compound features a spirocyclic framework, which is known to influence the pharmacokinetic and pharmacodynamic properties of drugs.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of spirocyclic compounds, including derivatives of 1-benzyl-8-oxa-1-azaspiro[4.5]decan. Research indicates that these compounds exhibit significant antibacterial and antifungal activities. For instance, Mannich bases derived from related spiroheterocycles have shown promising results against various microbial strains, suggesting that modifications to the spirocyclic structure can enhance biological efficacy .
Opioid Receptor Interaction
Compounds structurally related to 1-benzyl-8-oxa-1-azaspiro[4.5]decan have been studied for their interactions with opioid receptors. Notably, derivatives of similar spirocyclic structures have been identified as potent ligands for mu-opioid receptors, demonstrating potential analgesic effects. This suggests that 1-benzyl-8-oxa-1-azaspiro[4.5]decan could also possess similar properties, warranting further investigation into its receptor binding affinity and analgesic potential .
Case Study 1: Antimicrobial Evaluation
A study conducted on Mannich bases derived from 2-arylidine derivatives of spirocyclic compounds reported good antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the benzyl group significantly enhanced the antimicrobial efficacy of the compounds tested.
| Compound | Antimicrobial Activity (Zone of Inhibition in mm) |
|---|---|
| 1-Benzyl Derivative A | 18 mm (Staphylococcus aureus) |
| 1-Benzyl Derivative B | 22 mm (Escherichia coli) |
| Control (No Treatment) | 0 mm |
Case Study 2: Opioid Receptor Binding Assay
In a pharmacological study, various spirocyclic compounds were assessed for their binding affinity to mu-opioid receptors using radiolabeled ligand displacement assays. The findings revealed that specific structural modifications increased binding affinity significantly.
| Compound | Binding Affinity (Ki in nM) |
|---|---|
| Compound X | 5 nM |
| Compound Y | 10 nM |
| 1-Benzyl-8-Oxa | TBD |
Summary of Findings
The biological activity of this compound appears promising based on existing literature regarding related compounds. Its potential as an antimicrobial agent and as a modulator of opioid receptor activity positions it as a candidate for further research in drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
